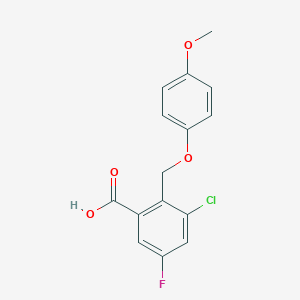

3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid

Description

3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is a substituted benzoic acid derivative characterized by a chloro group at position 3, a fluoro group at position 5, and a (4-methoxyphenoxy)methyl substituent at position 2 of the aromatic ring. The presence of electron-withdrawing groups (Cl, F) and the methoxyphenoxy moiety may influence its physicochemical properties, such as solubility, acidity (pKa), and interactions with biological targets .

Properties

Molecular Formula |

C15H12ClFO4 |

|---|---|

Molecular Weight |

310.70 g/mol |

IUPAC Name |

3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C15H12ClFO4/c1-20-10-2-4-11(5-3-10)21-8-13-12(15(18)19)6-9(17)7-14(13)16/h2-7H,8H2,1H3,(H,18,19) |

InChI Key |

DYCJDHBGCJFJGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenoxy group can also contribute to its overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Key Structural Features:

- Core benzoic acid backbone : Shared with all analogs.

- Substituent positions and types : Critical for differentiating activity and properties.

Analysis :

- Halogenation Patterns: The target compound features mono-fluoro and mono-chloro substituents, whereas analogs like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and 4-(3-chloro-5-(trifluoromethyl)phenyl)benzoic acid exhibit multiple halogens or bulkier groups (e.g., CF₃), which may enhance lipophilicity but reduce solubility.

- Ether vs.

Comparison with Evidence-Based Methods :

Reactivity Insights :

- The methoxyphenoxy group in the target compound may reduce electrophilicity at the benzene ring compared to analogs with electron-withdrawing CF₃ groups .

- Hydrolysis susceptibility: Ester derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the target’s ether linkage offers greater stability.

Physicochemical and Commercial Comparison

Key Observations :

- Lipophilicity : The trifluoromethyl group in and increases logP significantly compared to the target compound.

- Cost Factors: Halogenated and trifluoromethylated compounds (e.g., ) are often more expensive due to complex synthesis, whereas the target compound’s methoxyphenoxy group may lower production costs if sourced from readily available phenols.

Biological Activity

The compound 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C15H14ClF O4

- Molecular Weight: 292.72 g/mol

- CAS Number: 438221-04-6

- Anti-inflammatory Activity : Studies have indicated that derivatives of benzoic acid can exhibit anti-inflammatory properties. The presence of halogen substituents (like chlorine and fluorine) in the structure may enhance this activity by modulating inflammatory pathways.

- Antioxidant Properties : Compounds similar to this compound have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine release | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme inhibition | Inhibition of COX and LOX |

Case Studies

- Case Study on Inflammation : A study evaluated the effects of similar benzoic acid derivatives on inflammation in murine models. The results indicated significant reductions in inflammatory markers and pain responses, suggesting a promising therapeutic role for compounds like this compound in treating inflammatory diseases.

- Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of related compounds in vitro. The findings revealed a dose-dependent increase in antioxidant activity, with implications for neuroprotective applications against oxidative stress-related disorders.

Research Findings

Research has shown that compounds with similar structures often exhibit selective binding to various receptors, which can lead to diverse biological effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.